molecular formula C14H15F3O B14174629 3-Cyclopentyl-1,1,1-trifluoro-3-phenylpropan-2-one CAS No. 922527-34-2

3-Cyclopentyl-1,1,1-trifluoro-3-phenylpropan-2-one

Cat. No.: B14174629
CAS No.: 922527-34-2
M. Wt: 256.26 g/mol
InChI Key: POCWBQUPMRFWPK-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1,1,1-trifluoro-3-phenylpropan-2-one is an organic compound with the molecular formula C14H15F3O It is a trifluoromethyl ketone, characterized by the presence of a trifluoromethyl group (CF3) attached to a phenyl ring and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1,1,1-trifluoro-3-phenylpropan-2-one typically involves the reaction of cyclopentylmagnesium bromide with 1,1,1-trifluoro-3-phenylpropan-2-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether. The crude product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1,1,1-trifluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

3-Cyclopentyl-1,1,1-trifluoro-3-phenylpropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1,1,1-trifluoro-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-phenylpropan-2-one: Similar structure but lacks the cyclopentyl group.

    3-Phenyl-1,1,1-trifluoropropan-2-one: Another trifluoromethyl ketone with a different substituent pattern.

    Benzyl trifluoromethyl ketone: Similar trifluoromethyl group but different overall structure.

Uniqueness

3-Cyclopentyl-1,1,1-trifluoro-3-phenylpropan-2-one is unique due to the presence of both a cyclopentyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

922527-34-2

Molecular Formula

C14H15F3O

Molecular Weight

256.26 g/mol

IUPAC Name

3-cyclopentyl-1,1,1-trifluoro-3-phenylpropan-2-one

InChI

InChI=1S/C14H15F3O/c15-14(16,17)13(18)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

POCWBQUPMRFWPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

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